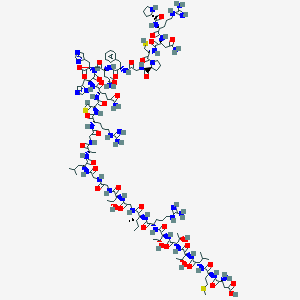
1-(4-Hydroxyisoxazole)-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyisoxazole)-carboxylic Acid is a heterocyclic compound that features an oxazole ring with a hydroxyl group at the 4-position and a carboxylic acid group at the 3-position
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as isoxazoles, which are heterocyclic organic compounds containing an isoxazole moiety .
Mode of Action
Isoxazole compounds typically interact with their targets based on their chemical diversity
Biochemical Pathways
Isoxazole compounds are known for their significant biological interests , suggesting that they may interact with multiple biochemical pathways
Result of Action
Isoxazole compounds are known to bind to biological targets based on their chemical diversity , suggesting that they may have diverse molecular and cellular effects
Action Environment
The synthesis of isoxazole compounds has been achieved using eco-friendly synthetic strategies , suggesting that environmental factors may play a role in the synthesis and stability of these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyisoxazole)-carboxylic Acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or Ph2-SO-Tf2O. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the use of flow chemistry techniques has been explored. For instance, the rapid flow synthesis of oxazolines and their subsequent oxidation to oxazoles using commercial manganese dioxide has been reported .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxyisoxazole)-carboxylic Acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
1-(4-Hydroxyisoxazole)-carboxylic Acid has several applications in scientific research:
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl and carboxylic acid functionalization but differ in the ring structure.
4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid: This compound has a similar functional group arrangement but contains a different heterocyclic ring.
4-Hydroxy-1,2,3-triazole: This compound is another heterocycle with a hydroxyl group, but it has a triazole ring instead of an oxazole ring.
Uniqueness: 1-(4-Hydroxyisoxazole)-carboxylic Acid is unique due to its specific oxazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
4-hydroxy-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO4/c6-2-1-9-5-3(2)4(7)8/h1,6H,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLGFQXJBUOAAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647741 |
Source


|
| Record name | 4-Hydroxy-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178316-77-3 |
Source


|
| Record name | 4-Hydroxy-3-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178316-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)






![Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125297.png)






